molecular formula C12H14O2 B6257321 4-(1-methoxycyclobutyl)benzaldehyde CAS No. 875306-31-3

4-(1-methoxycyclobutyl)benzaldehyde

Cat. No.: B6257321
CAS No.: 875306-31-3
M. Wt: 190.2
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Description

4-(1-Methoxycyclobutyl)benzaldehyde is a para-substituted benzaldehyde derivative featuring a methoxycyclobutyl group. This compound combines the aromatic aldehyde functionality with a strained cyclobutane ring modified by a methoxy substituent. The methoxy group acts as an electron-donating group (EDG), while the cyclobutyl moiety introduces steric hindrance due to its non-planar, strained structure.

Properties

CAS No.

875306-31-3

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxycyclobutyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with cyclobutyl compounds under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent at controlled temperatures to optimize the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs a ‘one-pot’ synthesis method. This approach involves the sequential addition of reactants in a single reaction vessel, minimizing the need for intermediate purification steps. The process is designed to be efficient, cost-effective, and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxycyclobutyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(1-Methoxycyclobutyl)benzoic acid.

    Reduction: 4-(1-Methoxycyclobutyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(1-Methoxycyclobutyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of perfumes, agrochemicals, and plastic additives.

Mechanism of Action

The mechanism of action of 4-(1-methoxycyclobutyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act by disrupting cellular redox homeostasis, leading to antifungal effects. The compound’s ability to interfere with antioxidation pathways makes it a potent agent against fungal pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(1-methoxycyclobutyl)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Molecular Formula Substituent Electronic Effect Steric Effect Reactivity Potential Applications
This compound C₁₂H₁₄O₂ Methoxycyclobutyl (EDG) Moderate EDG; strained ring High (bulky cyclobutyl) Reduced electrophilic substitution; stable Pharmaceutical intermediates
4-(Cyclopropylmethoxy)benzaldehyde C₁₁H₁₂O₂ Cyclopropylmethoxy (EDG) Moderate EDG Moderate (smaller ring) Higher reactivity than cyclobutyl analog Synthetic intermediates
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxyl (EDG) Strong EDG Low High electrophilic reactivity Antioxidants, flavorants
4-Hydroxy-3-methoxybenzaldehyde C₈H₈O₃ Hydroxyl + methoxy (EDGs) Strong EDGs Low Enhanced solubility; redox activity Antimicrobial agents
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl (EWG) Weak EWG Moderate Nucleophilic substitution; alkylation Cross-coupling reactions
4-(4-Nitrophenoxy)benzaldehyde C₁₃H₉NO₄ Nitrophenoxy (EWG) Strong EWG High (planar nitro group) Deactivated ring; stable under acidic conditions Materials science

Key Comparisons:

  • This contrasts with smaller substituents like hydroxyl or methoxy groups, which enable faster reactivity .
  • Electronic Effects: While the methoxy group is an EDG, the strain in the cyclobutane ring may slightly alter its electron-donating capacity compared to unstrained analogs like 4-(cyclopropylmethoxy)benzaldehyde. Nitrophenoxy and bromomethyl groups, being electron-withdrawing (EWG), deactivate the benzaldehyde ring .
  • Applications: Bulky substituents (e.g., methoxycyclobutyl) may enhance bioavailability in drug candidates, whereas EWGs like bromomethyl or nitrophenoxy are suited for materials science due to their stability .

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